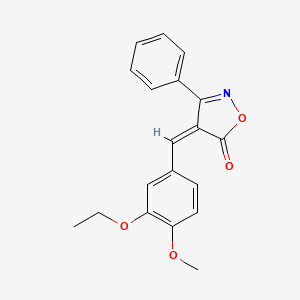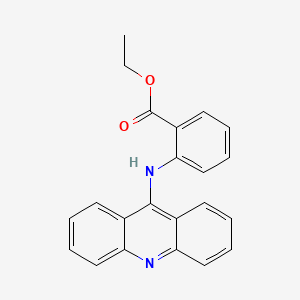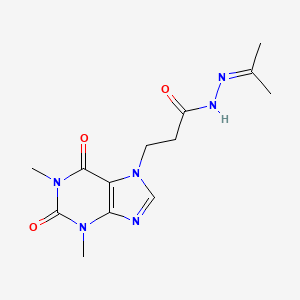![molecular formula C30H34N2OS B11637552 3-benzyl-5-cyclohexyl-5-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11637552.png)
3-benzyl-5-cyclohexyl-5-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-BENZYL-5-CYCLOHEXYL-5-METHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is a complex organic compound that belongs to the benzoquinazoline family This compound is characterized by its unique structure, which includes a benzyl group, a cyclohexyl group, and a methyl group attached to a benzoquinazoline core The presence of a sulfanyl group further adds to its chemical diversity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-5-CYCLOHEXYL-5-METHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE typically involves multiple steps. One common synthetic route starts with the preparation of the benzoquinazoline core, followed by the introduction of the benzyl, cyclohexyl, and methyl groups through various substitution reactions. The final step involves the addition of the sulfanyl group under specific reaction conditions, such as the use of a suitable thiol reagent and a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-BENZYL-5-CYCLOHEXYL-5-METHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.
Substitution: The benzyl, cyclohexyl, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-BENZYL-5-CYCLOHEXYL-5-METHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, 3-BENZYL-5-CYCLOHEXYL-5-METHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is explored for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets may lead to the development of new drugs for the treatment of various diseases.
Industry
In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials. Researchers explore its potential to enhance the performance and durability of industrial products.
Mécanisme D'action
The mechanism of action of 3-BENZYL-5-CYCLOHEXYL-5-METHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Understanding the molecular interactions and pathways involved is crucial for elucidating its therapeutic potential and optimizing its use in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-BENZYL-5-METHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE
- 3-BENZYL-5-CYCLOHEXYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE
- 3-BENZYL-5-CYCLOHEXYL-5-METHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-ONE
Uniqueness
The uniqueness of 3-BENZYL-5-CYCLOHEXYL-5-METHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE lies in its specific combination of functional groups and its structural configuration. The presence of the benzyl, cyclohexyl, and methyl groups, along with the sulfanyl group, imparts unique chemical properties that differentiate it from similar compounds. These properties may include enhanced reactivity, stability, and biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C30H34N2OS |
|---|---|
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
3-benzyl-5-cyclohexyl-5-methyl-2-(2-methylprop-2-enylsulfanyl)-6H-benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C30H34N2OS/c1-21(2)20-34-29-31-27-25-17-11-10-14-23(25)18-30(3,24-15-8-5-9-16-24)26(27)28(33)32(29)19-22-12-6-4-7-13-22/h4,6-7,10-14,17,24H,1,5,8-9,15-16,18-20H2,2-3H3 |
Clé InChI |
DAWIZFWLDYKOKF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C(CC4=CC=CC=C42)(C)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-bis(benzo[d]oxazol-2-ylthio)-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B11637476.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide](/img/structure/B11637484.png)
![(6Z)-2-butyl-5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637498.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637512.png)
![2-(Benzylsulfanyl)-3-(3-bromophenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11637520.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B11637526.png)

![2-(pentylsulfanyl)-3-(prop-2-en-1-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11637546.png)

![2-Amino-1-(4-chlorophenyl)-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11637563.png)
![Ethyl 6,8-dimethyl-4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11637571.png)

![1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637577.png)
